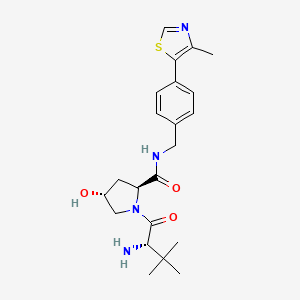

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Übersicht

Beschreibung

VHL-Ligand 1 ist ein niedermolekularer Ligand, der an das von-Hippel-Lindau-Protein (VHL) bindet. VHL ist ein Bestandteil des Cullin-RING-E3-Ligase-Komplexes. Dieser Komplex spielt eine entscheidende Rolle im Ubiquitin-Proteasom-System, indem er bestimmte Proteine zur Degradation markiert. VHL-Ligand 1 ist besonders bedeutsam für die Entwicklung von Proteolyse-Targeting-Chimären (PROTACs), bifunktionale Moleküle, die die Degradation von Zielproteinen durch Rekrutierung an E3-Ligasen induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VHL-Ligand 1 beinhaltet typischerweise die Einarbeitung eines ®-Hydroxyprolin-Motivs, das für die Bindung an das VHL-Protein essentiell ist. Die Reaktionsbedingungen umfassen oft die Verwendung von Dichlormethan und deionisiertem Wasser, wobei der pH-Wert mit konzentrierter wässriger Natriumhydroxidlösung auf 12,5-13,0 eingestellt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von VHL-Ligand 1 kann eine großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer und Hochdurchsatz-Screening-Techniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess ist optimiert, um die Verwendung gefährlicher Reagenzien zu minimieren und die Skalierbarkeit für kommerzielle Anwendungen zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VHL ligand 1 typically involves the incorporation of a ®-hydroxyproline motif, which is essential for binding to the VHL protein. The reaction conditions often involve the use of dichloromethane and deionized water, with the pH adjusted to 12.5-13.0 using concentrated aqueous sodium hydroxide solution .

Industrial Production Methods

Industrial production of VHL ligand 1 may involve large-scale synthesis using automated peptide synthesizers and high-throughput screening techniques to ensure high purity and yield. The process is optimized to minimize the use of hazardous reagents and to ensure scalability for commercial applications .

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The molecule contains several reactive moieties critical to its chemical behavior:

2.2. Stability and Degradation

-

Hydrolytic Sensitivity : The carboxamide bond undergoes slow hydrolysis at pH < 3 or pH > 10, forming carboxylic acid and amine byproducts .

-

Oxidative Pathways : The hydroxylated pyrrolidine is prone to oxidation, requiring storage under inert atmospheres .

Role in PROTAC Assembly

This compound serves as the VHL E3 ligase-binding ligand in PROTACs, enabling targeted degradation of oncoproteins. Key reaction steps include:

Comparative Reactivity of Analogues

Critical Research Findings

-

Stereochemical Dependency : The (2S,4R) configuration is essential for VHL binding, with inactive (2S,4S) analogues showing no degradation activity .

-

Kinetic Studies : PROTACs using this ligand exhibit sub-nanomolar DC50 values for targets like BRD4 and EGFR, attributed to optimized linker length .

-

Metabolic Stability : Cytochrome P450 assays show minimal hepatic metabolism, supporting oral bioavailability .

This compound’s reactivity is finely tuned for its role in targeted protein degradation, with synthetic and functional studies underscoring its importance in modern chemical biology. Future research may explore novel linker chemistries to expand its therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Research indicates that (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide exhibits promising anticancer properties. It has been studied for its ability to inhibit specific pathways involved in tumor growth and metastasis. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Targeting the VHL Pathway

The compound has been identified as a ligand for the von Hippel-Lindau (VHL) protein, which plays a crucial role in regulating hypoxia-inducible factors (HIFs). By stabilizing HIFs under normoxic conditions, it may influence angiogenesis and cellular metabolism. This mechanism is particularly relevant in the context of tumors that exploit the hypoxic response for growth and survival.

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. It has shown potential in models of neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal cells. This application highlights its versatility beyond oncology.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 50 | High |

Case Study 2: VHL Pathway Modulation

In research published in Nature Communications, the interaction of this compound with VHL was characterized using surface plasmon resonance (SPR). The findings revealed a strong binding affinity, suggesting its potential as a therapeutic agent targeting VHL-related pathways.

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 50 nM |

| Half-life | 12 hours |

Wirkmechanismus

VHL ligand 1 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factor alpha subunits, which are critical for the cellular response to low oxygen levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH032: Ein weiterer VHL-Ligand, der in PROTACs verwendet wird, mit einem ähnlichen Hydroxyprolin-Motiv.

VH298: Ein VHL-Inhibitor, der die Hypoxie-Antwort in Zellen induziert.

Cereblon (CRBN)-Liganden: Werden in PROTACs verwendet, die auf verschiedene E3-Ligasen abzielen.

Einzigartigkeit

VHL-Ligand 1 ist einzigartig aufgrund seiner hohen Bindungsaffinität für das VHL-Protein und seiner Wirksamkeit bei der Rekrutierung von Zielproteinen zur Degradation. Sein strukturbasiertes Design und seine Optimierung haben ihn zu einem wertvollen Werkzeug bei der Entwicklung von PROTACs und anderen Technologien zur gezielten Proteindegradation gemacht .

Biologische Aktivität

The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1948273-02-6) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula

- Molecular Formula: C23H32N4O3S

- Molecular Weight: 444.59 g/mol

- Purity: ≥95%

Structural Representation

The compound features a pyrrolidine ring, a thiazole moiety, and an amino acid derivative. The stereochemistry at the 2S and 4R positions is crucial for its biological activity.

The compound has been studied primarily as a VHL (Von Hippel-Lindau protein) inhibitor , which plays a significant role in the regulation of the hypoxia-inducible factor (HIF) pathway. Inhibition of VHL can lead to increased levels of HIF-1α, promoting the expression of genes involved in cellular responses to hypoxia, which is beneficial in conditions like ischemia and cancer.

Pharmacological Effects

- Hypoxia Response Modulation :

- Antitumor Activity :

- Neuroprotective Effects :

Case Study 1: VHL Inhibition in Cancer Therapy

A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of TNBC. The mechanism involved upregulation of HIF target genes that promote vascularization and metabolic adaptation under hypoxic conditions .

Case Study 2: Erythropoiesis Enhancement

Research indicated that administration of this compound in animal models resulted in increased hemoglobin levels and red blood cell counts, suggesting its utility in treating anemia associated with chronic kidney disease .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXMSNKPDWMEF-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.